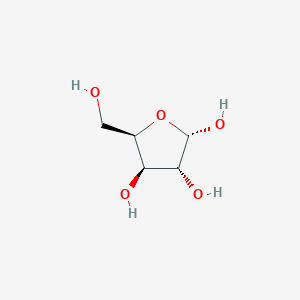
alpha-d-Xylofuranose
説明
Alpha-D-Xylofuranose is a D-xylofuranose that has an alpha configuration at the anomeric center . It is a pentose and a D-xylofuranose . It is also an enantiomer of an alpha-L-xylofuranose .
Synthesis Analysis
The alpha- and beta-D-xylofuranosyl analogues of the naturally occurring nucleosides have been synthesized and their antiviral properties examined . The alpha anomers were prepared by glycosylation of purine and pyrimidine aglycons with tetra-O-acetyl-alpha-D-lyxofuranose, followed by removal of the blocking groups .Molecular Structure Analysis
The molecular formula of alpha-D-Xylofuranose is C5H10O5 . It has an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . It has 4 defined stereocenters .Physical And Chemical Properties Analysis
Alpha-D-Xylofuranose has a density of 1.7±0.1 g/cm3 . Its boiling point is 375.4±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 72.1±6.0 kJ/mol . It has a flash point of 180.8±27.9 °C . The index of refraction is 1.612 . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .科学的研究の応用
Synthesis and Biological Evaluation of Nucleosides : Alpha- and beta-D-xylofuranosyl analogues of naturally occurring nucleosides were synthesized and evaluated for their antiviral, antimetabolic, and cytostatic properties. Several compounds demonstrated significant biological activity, particularly against RNA and DNA viruses (Gosselin et al., 1986).
Antithrombotic Activity : The conversion of D-xylose into 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose and its further transformation into derivatives displayed significant antithrombotic activity in rats (Bozo et al., 1998).
Blood Anticoagulant Synthesis : Stereoregular alpha-D-xylofuranans synthesized from 1,5-anhydro-beta-D-xylofuranose derivatives showed high blood-anticoagulant activity. This study explored selective ring-opening polymerization and copolymerization processes (Yoshida et al., 1988).
Chiral Separation of Derivatives : 1,2-O-Isopropylidene-alpha-D-xylofuranose was used as a chiral protecting group for the separation of diastereoisomers, which were then converted to enantiomerically pure nucleoside analogues (Ewing et al., 2000).
Chemoenzymatic Synthesis : An alpha-l-arabinofuranosidase enzyme was used for the first-time synthesis of beta-D-galactofuranosides, highlighting the potential of chemoenzymatic approaches in synthesizing complex sugar derivatives (Rémond et al., 2005).
Catalysis and Polymerization : Alpha-D-xylofuranose-modified diphosphine was synthesized and used as a ligand in palladium(II) complexes, which were then applied as catalyst precursors in co- and terpolymerization of CO-ethene and propene, demonstrating the role of these complexes in industrial polymer synthesis (Muñoz-Moreno et al., 2008).
特性
IUPAC Name |
(2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449524 | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-d-Xylofuranose | |
CAS RN |
14795-83-6 | |
| Record name | alpha-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014795836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIR2X7M356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
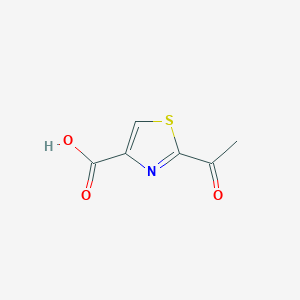
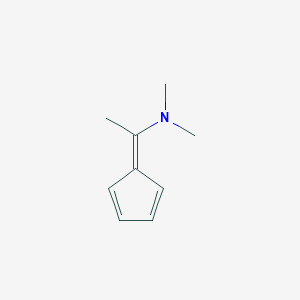

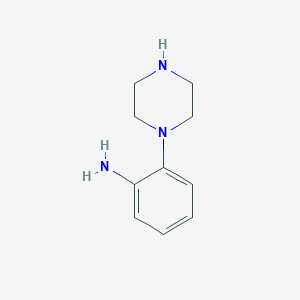
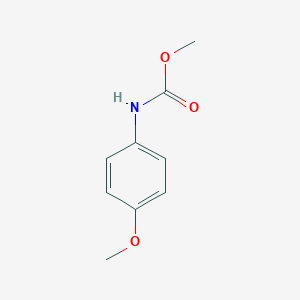
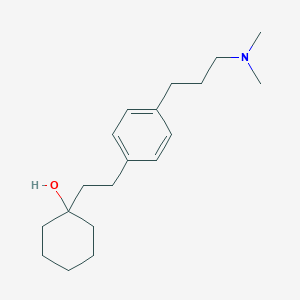
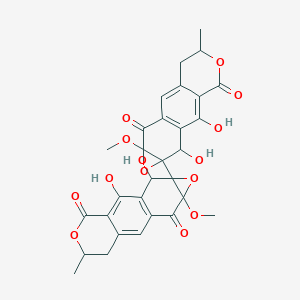
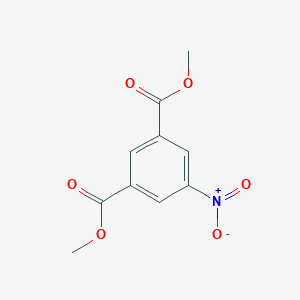
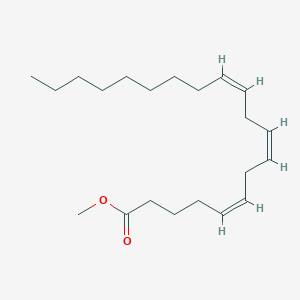
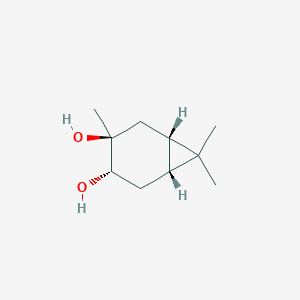
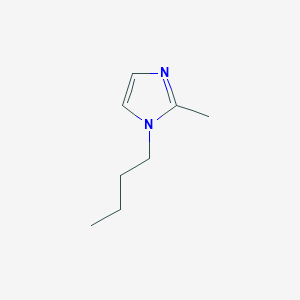
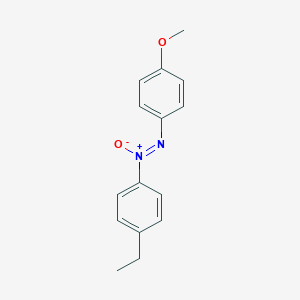
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)